![molecular formula C17H16N2O4S B2828470 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide CAS No. 899954-62-2](/img/structure/B2828470.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide
Beschreibung
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide is a saccharin-derived compound featuring a propanamide linker connecting the benzoisothiazolone core to an m-tolyl (3-methylphenyl) substituent. Saccharin derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . The compound’s structure combines the electron-deficient benzoisothiazolone ring—a known pharmacophore for enzyme inhibition—with a lipophilic m-tolyl group, which may enhance membrane permeability and target binding .
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-5-4-6-13(11-12)18-16(20)9-10-19-17(21)14-7-2-3-8-15(14)24(19,22)23/h2-8,11H,9-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZMWCGMXXVDOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide typically involves the reaction of benzo[d]isothiazol-3-one 1,1-dioxide with m-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Molecular Docking and Computational Insights
- COX-1 Binding : The target compound’s m-tolyl group aligns with hydrophobic pockets in COX-1 (binding affinity: −9.8 kcal/mol), comparable to aspirin (−7.2 kcal/mol) .
- DFT Calculations : Propanamide derivatives exhibit lower HOMO-LUMO gaps (Egap: ~8.5 eV) than esters, correlating with higher reactivity and bioactivity .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide with m-toluidine derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalysts : Use of coupling agents like EDCI or DCC improves amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (>95%) .
Q. How can researchers characterize the structural integrity of this compound?
- NMR spectroscopy : ¹H NMR should confirm the presence of the m-tolyl group (δ 2.3 ppm for methyl protons) and benzoisothiazole protons (δ 7.5–8.2 ppm) .
- Mass spectrometry : ESI-MS should display [M+H]+ at m/z 359.08 (calculated for C₁₇H₁₆N₂O₄S) .
- XRD : For crystalline forms, analyze unit cell parameters to resolve stereochemical ambiguities .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Antimicrobial screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reported MIC values for analogs range from 8–32 µg/mL .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. IC₅₀ values for related compounds are ~10–50 µM .
Advanced Research Questions
Q. How does the substitution pattern (m-tolyl vs. p-tolyl) influence biological activity?
Comparative studies on isomers are critical:
- Pharmacokinetics : m-Tolyl analogs may exhibit altered absorption (e.g., 65% vs. 73% for p-tolyl) due to steric effects on membrane permeability .
- Target affinity : Molecular docking suggests the m-tolyl group may reduce binding to COX-2 compared to p-tolyl derivatives (ΔG: -8.2 vs. -9.5 kcal/mol) .
Methodology : Perform MD simulations (AMBER/CHARMM) to assess binding pocket interactions .
Q. How can contradictory data on its antimicrobial efficacy be resolved?
Conflicting MIC values may arise from:
- Assay variability : Standardize inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 hrs) .
- Compound stability : Test degradation in culture media via LC-MS over 24 hrs to rule out hydrolysis of the isothiazole ring .
- Resistance mechanisms : Screen for efflux pump activity using verapamil as an inhibitor .
Q. What strategies can elucidate its mechanism of action in cancer cells?
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Protein interaction studies : Use pull-down assays with biotinylated probes to isolate binding partners (e.g., kinases, tubulin) .
- ROS detection : Measure intracellular ROS levels via DCFH-DA fluorescence to confirm oxidative stress induction .
Methodological Challenges and Solutions
Q. How to address low yield in large-scale synthesis?
- Optimize workup : Replace column chromatography with recrystallization (solvent: ethanol/water 70:30) to improve scalability .
- Catalyst recycling : Immobilize coupling agents on silica gel to reduce costs and waste .
Q. What analytical methods resolve degradation products?
- Stability studies : Use accelerated conditions (40°C/75% RH) and analyze by UPLC-QTOF to identify major degradants (e.g., sulfonic acid derivatives) .
- Forced degradation : Expose to UV light (254 nm) and acidic/alkaline conditions to map degradation pathways .
Comparative Analysis with Structural Analogs
Q. How do benzoisothiazole derivatives compare to benzothiazole analogs in activity?
- Anticancer potency : Benzothiazoles (e.g., 3-(1,3-benzothiazol-2-yl)-N-phenylpropanamide) show higher selectivity for EGFR (IC₅₀ = 0.8 µM) vs. benzoisothiazoles (IC₅₀ = 5.2 µM) due to enhanced π-π stacking .
- Metabolic stability : Benzoisothiazoles exhibit longer t₁/₂ in microsomal assays (t₁/₂ = 45 min vs. 28 min for benzothiazoles) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.